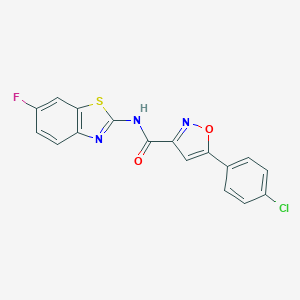![molecular formula C26H21NO3 B253734 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253734.png)
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BMMDP, is a chemical compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also induces the activation of caspases, leading to apoptosis in cancer cells. In addition, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce the production of inflammatory cytokines and chemokines, and improve cognitive function in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for lab experiments is its potential therapeutic applications in various diseases, which makes it an attractive compound for research. However, one of the limitations of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its potential interactions with other drugs.
Conclusion:
In conclusion, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a promising compound for scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways and the induction of apoptosis in cancer cells. 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also has antioxidant properties, which contribute to its neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including investigating its potential therapeutic applications in other diseases and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid to form 2-(4-methylphenyl) hydrazinecarboxylic acid ethyl ester. This intermediate is then reacted with benzaldehyde and malonic acid in the presence of ammonium acetate to form 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
Produktname |
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molekularformel |
C26H21NO3 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-benzyl-6-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO3/c1-16-8-11-19(12-9-16)23-22-24(28)20-13-10-17(2)14-21(20)30-25(22)26(29)27(23)15-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3 |
InChI-Schlüssel |
ZCOVUIFTCIANJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=CC(=C5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)

![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)
![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)

![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B253676.png)